2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
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Overview
Description
2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that contains both a nitro group and a triazole ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a triazole compound. One common method involves reacting 2-chloro-4-nitropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Major Products Formed
Reduction: 2-amino-4-(1H-1,2,4-triazol-1-yl)pyridine.
Substitution: Various N-alkyl or N-acyl derivatives of the triazole ring.
Oxidation: Oxidized derivatives of the triazole ring.
Scientific Research Applications
2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and explosives due to the presence of the nitro group.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of triazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as DNA or protein kinases.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-nitro-4-(1H-1,2,3-triazol-1-yl)pyridine: Contains a different triazole isomer, which may affect its chemical properties and applications.
Uniqueness
2-nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the combination of the nitro group and the 1H-1,2,4-triazole ring, which imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-nitro-4-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-6(1-2-9-7)11-5-8-4-10-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHFLLKHCNYBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=NC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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